![molecular formula C14H16F3NO3S B2825933 N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1448122-42-6](/img/structure/B2825933.png)
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide
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Description
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of B-cell malignancies.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- A study by Nomura et al. (1999) discussed the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as part of a search for antidiabetic agents, identifying KRP-297 as a potential drug for treating diabetes mellitus (Nomura et al., 1999).
Structural and Physical Chemistry
- Demir et al. (2015) investigated the structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction and DFT calculations, highlighting its molecular geometry and potential for antioxidant properties (Demir et al., 2015).
- Lightfoot et al. (1999) studied the structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, noting its unique π-stack and hydrogen bonding network, potentially relevant for understanding molecular organization in liquid crystals (Lightfoot et al., 1999).
Potential Pharmacological Applications
- Xu et al. (2005) studied benzamide analogues including N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, focusing on their binding to sigma-2 receptors, which could be relevant for understanding the pharmacological properties of similar benzamide derivatives (Xu et al., 2005).
Radiochemistry and Isotopic Labeling
- Shevchenko et al. (2014) worked on introducing deuterium and tritium into compounds related to 2-methyl-5-(p-methoxyphenyl)benzoic acid N-methylamide, which is significant for the development of radiolabeled compounds for medical imaging or research (Shevchenko et al., 2014).
Advanced Materials Research
- Yang et al. (1999) explored the synthesis of hyperbranched aromatic polyamides, including derivatives of 3,5-bis(4-aminophenoxy)benzoic acid, indicating the potential of these materials in various industrial applications (Yang et al., 1999).
Supramolecular Chemistry
- Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl)benzamide derivatives to investigate their gelation behavior, which is crucial for understanding the role of methyl functionality and non-covalent interactions in supramolecular chemistry (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3S/c1-20-13(6-7-22-9-13)8-18-12(19)10-2-4-11(5-3-10)21-14(15,16)17/h2-5H,6-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAFBSFHEGEERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide |
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